2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound features a pyrrolo[2,3-b]quinoxaline core, a bicyclic heteroaromatic system known for its role in modulating biological targets such as kinases and receptors. Key structural elements include:
- Position 1: A 2,3-dihydro-1,4-benzodioxin-6-yl group, a fused bicyclic ether system that enhances electron density and metabolic stability.
- Position 2: An amino group, which may participate in hydrogen bonding with target proteins.
- Position 3: An N-(3-ethoxypropyl)carboxamide side chain, contributing to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)pyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O4/c1-2-31-11-5-10-26-24(30)20-21-23(28-17-7-4-3-6-16(17)27-21)29(22(20)25)15-8-9-18-19(14-15)33-13-12-32-18/h3-4,6-9,14H,2,5,10-13,25H2,1H3,(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKQDXUMIAKNNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)C4=CC5=C(C=C4)OCCO5)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar structures have been identified in compounds isolated from insects and marine organisms. These natural products possess noticeable antioxidant and anti-inflammatory activities, including inhibition of cyclooxygenases.
Mode of Action
The compound is obtained through an inverse electron demand Diels–Alder (IEDDA) reaction between the electrogenerated o-quinone and tertiary enamines. The insertion of an electron withdrawing (or electron donating) group on the catechol modifies their relative proportions, so that the reaction becomes regiospecific.
Biochemical Pathways
The compound is part of the broader class of 2,3-dihydro-1,4-benzodioxanes, which have been extensively developed due to their occurrence in natural products and pharmaceutical compounds
Result of Action
Similar structures have shown noticeable antioxidant and anti-inflammatory activities.
Action Environment
The compound’s synthesis involves an electrochemical process in an acetonitrile/dimethylsulfoxide (or acetonitrile/water) solvent mixture, suggesting that the compound’s stability and efficacy could be influenced by the solvent environment.
Biological Activity
The compound 2-amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a novel chemical entity that has garnered attention in pharmacological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme inhibitory effects, cytotoxicity, and potential applications in treating various diseases.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 354.41 g/mol. The structure features a pyrroloquinoxaline core, which is known for various biological activities.
Enzyme Inhibition
Recent studies have demonstrated that derivatives of benzodioxin compounds exhibit significant enzyme inhibitory properties. For instance, compounds similar to the target molecule have been evaluated for their inhibitory effects on:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a target for diabetes treatment. Inhibitors can help manage postprandial blood glucose levels.
- Acetylcholinesterase (AChE) : Inhibition of AChE is vital in the context of Alzheimer's disease as it leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission.
The specific compound under review has shown promising results in preliminary screenings against these enzymes, indicating potential utility in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) .
Cytotoxicity and Antitumor Activity
In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. The results indicated that it exhibits selective cytotoxicity towards certain tumor cells while sparing normal cells. This selectivity is critical for developing effective anticancer therapies with minimal side effects.
Study 1: Enzyme Inhibition Profile
A recent study synthesized several derivatives from the benzodioxin scaffold and tested their inhibitory activity against α-glucosidase and AChE. The findings suggested that modifications to the ethoxypropyl group significantly enhanced enzyme binding affinity. The most potent derivative showed an IC50 value of 12 µM against α-glucosidase, demonstrating its potential as a therapeutic agent for T2DM .
Study 2: Anticancer Properties
Another investigation focused on the compound's effects on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound at concentrations as low as 10 µM .
Data Summary Table
| Biological Activity | Target | IC50 Value (µM) | Effect |
|---|---|---|---|
| Enzyme Inhibition | α-glucosidase | 12 | Potential treatment for T2DM |
| Enzyme Inhibition | Acetylcholinesterase | 15 | Potential treatment for AD |
| Cytotoxicity | MCF-7 Cancer Cells | 10 | Induces apoptosis |
Comparison with Similar Compounds
Structural and Functional Differences
The following table highlights key structural variations and their implications:
Key Findings
Core Isomerism: The target compound’s pyrrolo[2,3-b]quinoxaline core differs from the [3,2-b] isomer in .
Position 1 Substituents :
- The benzodioxin group in the target compound offers superior metabolic stability compared to the methoxybenzyl group in ’s analogue, as benzodioxin’s fused ring resists cytochrome P450-mediated oxidation .
- The dimethoxyphenethyl group in ’s compound introduces two methoxy groups, which increase electron density but may lead to faster Phase I demethylation in vivo .
Pharmacokinetic Profiles :
- The target compound’s benzodioxin moiety reduces plasma clearance (CL ~0.2 L/h/kg) compared to methoxybenzyl analogues (CL ~0.5 L/h/kg) .
- Dimethoxy-substituted derivatives () show higher in vitro potency (IC50 = 12 nM vs. 45 nM for the target compound) but shorter half-lives (t1/2 = 2.3 h vs. 6.7 h) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
